Cas no 14556-16-2 (trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid)

trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-4-carboxylicacid, 3,6-dihydro-2,6-dioxo-
- 2,6-dioxo-3H-pyran-4-carboxylic acid
- TRANS-ACONITIC ACID ANHYDRIDE
- 2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid
- 2H-Pyran-4-carboxylicacid,3,6-dihydro-2,6-dioxo
- Propen-1,2,3-tricarbonsaeure-1,3-anhydrid
- propene-1,2,3-tricarboxylic acid-1,3-anhydride
- TRANS-ACONITIC ANHYDRIDE
- TRANS-PROPENE-1,2,3-TRICARBOXYLIC ACID ANHYDRIDE
- A-2460
- CHEBI:144425
- DTXSID30647361
- 14556-16-2
- trans-Aconitic anhydride, 90-95%
- SCHEMBL20313438
- EN300-322146
- 2H-Pyran-4-carboxylic acid, 3,6-dihydro-2,6-dioxo-
- AKOS006272776
- trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid
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- MDL: MFCD00238750
- インチ: InChI=1S/C6H4O5/c7-4-1-3(6(9)10)2-5(8)11-4/h1H,2H2,(H,9,10)
- InChIKey: UNCRKEZQEKKGQX-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C(O)=O)=CC(=O)O1
計算された属性
- せいみつぶんしりょう: 156.00600
- どういたいしつりょう: 156.00587322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 379.9±42.0 °C at 760 mmHg
- フラッシュポイント: 169.5±21.4 °C
- PSA: 80.67000
- LogP: -0.52910
- じょうきあつ: 0.0±1.8 mmHg at 25°C
trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 34
- セキュリティの説明: 22-26-27-36/37/39-45
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322146-5g |
2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid, trans |
14556-16-2 | 5g |
$3065.0 | 2023-09-04 | ||
Enamine | EN300-322146-10g |
2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid, trans |
14556-16-2 | 10g |
$4545.0 | 2023-09-04 | ||
Enamine | EN300-322146-0.5g |
2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid |
14556-16-2 | 95.0% | 0.5g |
$824.0 | 2025-03-19 | |
TRC | D487218-50mg |
trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid |
14556-16-2 | 50mg |
$ 250.00 | 2022-06-05 | ||
Enamine | EN300-322146-1.0g |
2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid |
14556-16-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-322146-0.25g |
2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid |
14556-16-2 | 95.0% | 0.25g |
$524.0 | 2025-03-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358704-1 g |
trans-Aconitic Anhydride, |
14556-16-2 | 1g |
¥3,099.00 | 2023-07-11 | ||
Enamine | EN300-322146-1g |
2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid, trans |
14556-16-2 | 1g |
$1057.0 | 2023-09-04 | ||
Enamine | EN300-322146-0.05g |
2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid |
14556-16-2 | 95.0% | 0.05g |
$245.0 | 2025-03-19 | |
TRC | D487218-100mg |
trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid |
14556-16-2 | 100mg |
$ 365.00 | 2022-06-05 |
trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid 関連文献
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Lan Jiang,Ze-ming Gao,Lin Ye,Ai-ying Zhang,Zeng-guo Feng Biomater. Sci. 2013 1 1282
trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acidに関する追加情報
Introduction to trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid (CAS No. 14556-16-2)
trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 14556-16-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound belongs to the pyranone class, characterized by a six-membered oxygen-containing heterocycle with a ketone group at the 2-position and a carboxylic acid moiety at the 4-position. Its stereochemistry, specifically the trans configuration, plays a crucial role in determining its reactivity and biological activity.
The molecular structure of trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid consists of a pyran ring system with two oxygen atoms incorporated at the 2 and 6 positions, forming an intramolecular hydrogen bond network. This structural feature enhances its stability and solubility in polar solvents, making it a versatile intermediate in chemical synthesis. The presence of both a ketone and a carboxylic acid group allows for diverse functionalization pathways, enabling the preparation of more complex derivatives with tailored properties.
In recent years, trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid has been explored in various pharmaceutical applications. Its pyranone core is a common motif in natural products and bioactive molecules, suggesting potential therapeutic utility. For instance, studies have demonstrated its role as a precursor in the synthesis of nonsteroidal anti-inflammatory agents (NSAIDs) and other pharmacologically relevant compounds. The compound's ability to undergo regioselective reactions makes it particularly valuable in medicinal chemistry for constructing complex scaffolds.
One of the most compelling aspects of trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid is its involvement in biologically active heterocyclic systems. Researchers have investigated its derivatives as inhibitors of key enzymes implicated in inflammatory pathways. The pyranone ring system's capacity to interact with biological targets has led to interest in developing novel therapeutics for conditions such as arthritis and cardiovascular diseases. Furthermore, its structural similarity to certain natural products has prompted exploration into its potential as an antimicrobial agent.
The synthesis of trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid has been optimized through multiple methodologies, including condensation reactions between dihydroxyacetone derivatives and carbonyl compounds under acidic or basic conditions. Advances in catalytic processes have improved yield and purity, making large-scale production feasible for research and industrial purposes. Additionally, green chemistry approaches have been employed to minimize waste and enhance sustainability in its synthesis.
Recent computational studies have shed light on the electronic properties of trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid, revealing insights into its reactivity and interaction with biological targets. Molecular modeling techniques have been used to predict binding affinities and optimize drug-like properties of its derivatives. These findings underscore the importance of understanding structural features such as hydrogen bonding patterns and aromatic stacking interactions in designing effective pharmaceuticals.
The compound's stability under various conditions has also been examined through spectroscopic and thermal analysis techniques. NMR spectroscopy has provided detailed information about its proton environment and connectivity, while mass spectrometry has confirmed its molecular weight and fragmentation patterns. These analytical methods are essential for characterizing trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid and ensuring consistency in its applications.
In conclusion, trans-2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid (CAS No. 14556-16) represents a promising compound with diverse applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutics targeting various diseases. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to play an increasingly important role in advancing chemical biology and drug discovery efforts worldwide.
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